4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine
Description
It belongs to the class of 1,3,5-triazines , which have diverse applications in fields such as herbicides, photostabilizers, and medicinal chemistry .
Synthesis Analysis
The synthesis of 4-Hydrazinyl-6-methyl-1,3,5-triazin-2-amine involves the sequential nucleophilic substitution of the C-Cl bond in cyanuric chloride . Various nucleophiles, including oxygen, nitrogen, and sulfur-centered groups, are used to introduce substituents at positions 2, 4, and 6 of the triazine ring. The resulting compounds exhibit different functional groups, such as alkyl, aromatic, hydroxyalkyl, ester, and imidazole moieties .
Molecular Structure Analysis
The molecular structure of this compound consists of a triazine ring with a hydrazino group (NH-NH$_2$ ) at position 4 and a methyl group (CH$_3$ ) at position 6. The arrangement of atoms and bonds within the triazine scaffold determines its properties and reactivity .
Chemical Reactions Analysis
The chemical reactivity of this compound involves nucleophilic substitution reactions. For instance, it can undergo further reactions with other electrophiles or nucleophiles, leading to the synthesis of derivatives with varied functionalities. These reactions play a crucial role in designing novel compounds for specific applications .
Properties
IUPAC Name |
4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6/c1-2-7-3(5)9-4(8-2)10-6/h6H2,1H3,(H3,5,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPMVMXSQLPERF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)NN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381926 | |
Record name | 4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27419-09-6 | |
Record name | 4-hydrazinyl-6-methyl-1,3,5-triazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40381926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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